Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is a calcium salt derived from gluconic acid. This compound features a complex structure characterized by multiple hydroxyl groups, contributing to its classification within the broader category of gluconates. It is recognized for its significant role in various biochemical processes and has applications in both medicine and industry. The compound is also known as calcium glucoheptonate and is primarily utilized as a calcium supplement to support bone health and metabolic functions.
Calcium glucoheptonate is generally well-tolerated, but some side effects like constipation, nausea, and stomach upset can occur []. In high doses, it can lead to hypercalcemia (elevated blood calcium), causing symptoms like fatigue, weakness, and confusion [].
No data is readily available regarding flammability or specific reactivity of calcium glucoheptonate.
The chemical behavior of calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is largely dictated by its multiple hydroxyl groups. These groups facilitate complexation reactions with metal ions and other compounds. Common reactions include:
Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate exhibits several biological activities:
The synthesis of calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate can be achieved through several methods:
Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate has diverse applications across various fields:
Research indicates that calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate interacts with various drugs and substances. These interactions can influence its bioavailability and efficacy as a supplement. Specific studies have shown that it enhances calcium uptake when administered alongside other compounds.
Several compounds share structural or functional similarities with calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Calcium lactate | Calcium salt | More soluble than calcium glucoheptonate; used for dietary supplementation. |
Calcium borogluconate | Calcium salt | Higher solubility; commonly used in veterinary medicine. |
Sodium gluconate | Sodium salt | Water-soluble; used in food applications as a preservative. |
Magnesium gluconate | Magnesium salt | Similar properties but provides magnesium instead of calcium for supplementation. |
Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate stands out due to its specific stereochemistry and its unique role in promoting bone health through enhanced cellular activity compared to these similar compounds.
The study of calcium glucoheptonate originated in the late 19th century with the Killiani cyanohydrin synthesis method, which produced glucoheptonic acid via glucose and hydrocyanic acid. However, early methods suffered from low yields (≤30%) and impurities. A breakthrough occurred in 1953 with Louis-Charles Clevenot’s improved synthesis using calcium cyanide and glucose in alkaline conditions, achieving 60–70% purity. By the 1970s, industrial production began, but stability issues emerged, as solutions exhibited precipitation due to epimerization (α/β forms) and crystalline seed formation. Membrane filtration and autoclaving were later adopted to mitigate these challenges.
Recent advances focus on its biochemical interactions. A 2019 study revealed that 0.25 mM calcium glucoheptonate increases osteoblast proliferation by 157% compared to controls, mediated through upregulated collagen type I (1.4-fold) and osteocalcin (1.8-fold) gene expression.
Calcium glucoheptonate belongs to the carbohydrate conjugates class, specifically sugar acids and derivatives. Its taxonomic classification is as follows:
Hierarchy Level | Classification |
---|---|
Kingdom | Organic compounds |
Superclass | Organooxygen compounds |
Class | Carbohydrates and carbohydrate conjugates |
Subclass | Sugar acids and derivatives |
Direct Parent | Heptonic acids |
Structurally, it features a seven-carbon chain with hydroxyl groups at positions 2–7 and a carboxylate group at position 1, chelating calcium via oxygen atoms. This configuration enables its role as a high-affinity calcium carrier.
Current studies explore: